molecular formula C15H13NO5 B6401743 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid CAS No. 1261983-18-9

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B6401743
CAS No.: 1261983-18-9
M. Wt: 287.27 g/mol
InChI Key: LFBFKPSTFYVXDK-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring and a nitro group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-ethoxybenzoic acid followed by a series of reactions to introduce the nitro group at the desired position. One common method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to achieve the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFKPSTFYVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690038
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-18-9
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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